![molecular formula C21H30 B14361063 [4-(4-Propylcyclohexyl)cyclohexen-1-yl]benzene CAS No. 92666-26-7](/img/structure/B14361063.png)
[4-(4-Propylcyclohexyl)cyclohexen-1-yl]benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[4-(4-Propylcyclohexyl)cyclohexen-1-yl]benzene is an organic compound that belongs to the class of cyclohexylbenzenes It is characterized by the presence of a propyl group attached to a cyclohexyl ring, which is further connected to a benzene ring through a cyclohexenyl linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [4-(4-Propylcyclohexyl)cyclohexen-1-yl]benzene typically involves the following steps:
Cyclohexylation: The initial step involves the cyclohexylation of benzene using a suitable cyclohexylating agent under acidic conditions.
Propylation: The cyclohexylated benzene is then subjected to propylation using a propylating agent such as propyl bromide in the presence of a strong base like sodium hydride.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity of the final product. Common industrial methods include:
Catalytic Hydrogenation: Using catalysts such as palladium or platinum to facilitate the hydrogenation reactions.
Distillation: Purification of the product through distillation to remove any impurities.
Chemical Reactions Analysis
Types of Reactions
[4-(4-Propylcyclohexyl)cyclohexen-1-yl]benzene undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding ketones or alcohols.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to convert the compound into its corresponding alkanes.
Substitution: The benzene ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation, using reagents like nitric acid, sulfuric acid, and halogens.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Concentrated sulfuric acid for sulfonation, bromine for bromination.
Major Products Formed
Oxidation: Formation of cyclohexanone or cyclohexanol derivatives.
Reduction: Formation of fully saturated alkanes.
Substitution: Formation of nitro, sulfo, or halo derivatives of the benzene ring.
Scientific Research Applications
[4-(4-Propylcyclohexyl)cyclohexen-1-yl]benzene has several scientific research applications, including:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the production of specialty chemicals, polymers, and materials with unique properties.
Mechanism of Action
The mechanism of action of [4-(4-Propylcyclohexyl)cyclohexen-1-yl]benzene involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Binding to Receptors: Interaction with specific receptors on cell membranes, leading to modulation of cellular signaling pathways.
Enzyme Inhibition: Inhibition of key enzymes involved in metabolic pathways, resulting in altered biochemical processes.
Gene Expression: Regulation of gene expression through interaction with transcription factors and other regulatory proteins.
Comparison with Similar Compounds
Similar Compounds
- [4-(4-Propylcyclohexyl)benzonitrile]
- [4-(4-Propylcyclohexyl)cyclohexanone]
- [4-(4-Propylcyclohexyl)cyclohexanol]
Uniqueness
[4-(4-Propylcyclohexyl)cyclohexen-1-yl]benzene is unique due to its specific structural configuration, which imparts distinct chemical and physical properties
Properties
CAS No. |
92666-26-7 |
|---|---|
Molecular Formula |
C21H30 |
Molecular Weight |
282.5 g/mol |
IUPAC Name |
[4-(4-propylcyclohexyl)cyclohexen-1-yl]benzene |
InChI |
InChI=1S/C21H30/c1-2-6-17-9-11-19(12-10-17)21-15-13-20(14-16-21)18-7-4-3-5-8-18/h3-5,7-8,13,17,19,21H,2,6,9-12,14-16H2,1H3 |
InChI Key |
MUMGGYYXZJBZRR-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1CCC(CC1)C2CCC(=CC2)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


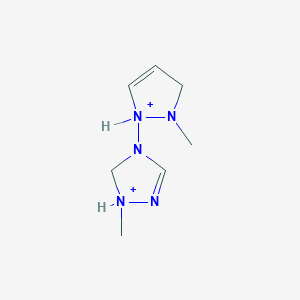
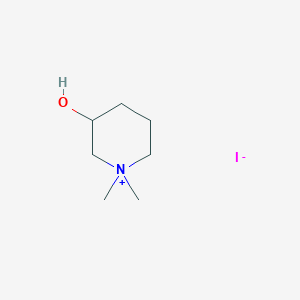

![N-(4-Chlorophenyl)-4-[(propane-2-sulfonyl)amino]benzamide](/img/structure/B14361014.png)
![N~1~-(2-Bromoethyl)-N~2~-[3-(tripropoxysilyl)propyl]ethane-1,2-diamine](/img/structure/B14361015.png)
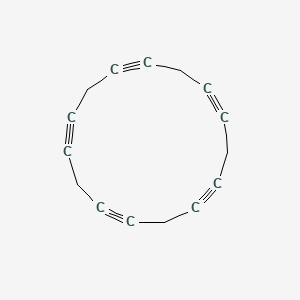
![1-[(2-Cyanophenyl)methyl]pyridin-1-ium chloride](/img/structure/B14361025.png)
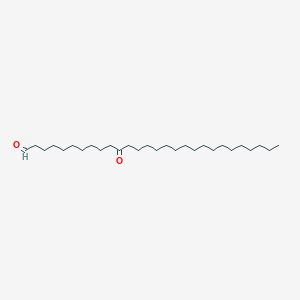

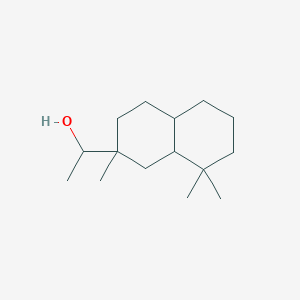
![7-Chloro-2-methylpyrazolo[5,1-b]quinazolin-9(1H)-one](/img/structure/B14361048.png)
![5-Methyl-3-oxobicyclo[3.3.1]nonane-1-carbonyl chloride](/img/structure/B14361057.png)

![1-Cyclohexyl-4-[4-(dimethylamino)benzyl]pyrrolidin-3-ol](/img/structure/B14361068.png)
